molecular formula C6H5BFNO4 B1471207 2-Fluoro-4-nitrophenylboronic acid CAS No. 1436608-93-3

2-Fluoro-4-nitrophenylboronic acid

Cat. No. B1471207
M. Wt: 184.92 g/mol
InChI Key: LIHVMWUGFTUYLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is a solid substance and has a molecular weight of 184.92 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrophenylboronic acid is represented by the InChI code 1S/C6H5BFNO4/c8-6-3-4 (9 (12)13)1-2-5 (6)7 (10)11/h1-3,10-11H . This indicates that the molecule consists of a phenyl ring with a boronic acid, a nitro group, and a fluorine atom attached to it.


Physical And Chemical Properties Analysis

2-Fluoro-4-nitrophenylboronic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Boronic acids, including 2-Fluoro-4-nitrophenylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:

  • Sensing Applications

    • Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : This interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthetic Receptors for Low Molecular Compounds

    • Application Summary : Boronic acids are used in the development of synthetic receptors for low molecular compounds .
    • Methods of Application : This involves the interaction of boronic acids with proteins, their manipulation, and cell labeling .
    • Results : Boronic acids have been used for electrophoresis of glycated molecules. They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-fluoro-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVMWUGFTUYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lorthiois, M Gerspacher, KS Beyer… - Journal of medicinal …, 2022 - ACS Publications
… To a stirred mixture of 3-bromo-4-methyl-1-tosyl-1H-pyrazole (1.43 g, 4.49 mmol) and 2-fluoro-4-nitrophenylboronic acid (1.31 g, 6.74 mmol) in THF (45.0 mL) were added aqueous K 3 …
Number of citations: 21 pubs.acs.org

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